Imazethapyr Impurity 10
Description
Properties
CAS No. |
102268-21-3 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.34 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |
Origin of Product |
United States |
Elucidation of Imazethapyr Impurity 10: Structural Characterization and Identification
Strategies for Isolation and Purification of Imazethapyr (B50286) Impurity 10
The initial step in characterizing an unknown impurity is its isolation from the parent compound matrix. This requires robust separation techniques capable of yielding the impurity in sufficient quantity and purity for subsequent structural analysis.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for purifying chemical compounds, including impurities in pesticides. welch-us.com It operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes and collect the separated components. welch-us.com The goal is to achieve a high-purity fraction of the target impurity. welch-us.com
For an impurity within Imazethapyr, a reversed-phase (RP) HPLC method is typically employed. sielc.comsielc.com This method separates compounds based on their hydrophobicity. The scalability of such methods allows for their adaptation from analytical to preparative scales for impurity isolation. sielc.comsielc.com The process involves optimizing parameters such as the mobile phase composition, flow rate, and column chemistry to maximize the resolution between Imazethapyr and Impurity 10. Once separated, fractions corresponding to the impurity peak are collected for further analysis. welch-us.com
Below is a table outlining typical parameters for the preparative HPLC isolation of an Imazethapyr-related impurity.
Table 1: Representative Parameters for Preparative HPLC Isolation
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column | The stationary phase where separation occurs. | Reversed-phase C18, scaled for preparative volumes. |
| Mobile Phase | A solvent mixture that carries the sample through the column. | A gradient or isocratic mixture of Acetonitrile (B52724) and Water. sielc.comanalis.com.my |
| Modifier | An additive to improve peak shape and resolution. | Formic acid is often used to make the mobile phase compatible with mass spectrometry. sielc.comsielc.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | Higher than analytical scale, e.g., 5.0 - 20.0 mL/min, depending on column diameter. nih.gov |
| Detection | The method for observing the separated compounds. | UV detector set at a wavelength where both Imazethapyr and the impurity absorb light, e.g., ~252 nm. analis.com.my |
| Collection | The process of gathering the separated components. | Automated fraction collector triggered by peak detection. welch-us.com |
While less common for pharmaceutical and pesticide impurity isolation, certain non-chromatographic techniques can be considered. Countercurrent chromatography (CCC) is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes cause degradation of the sample. tandfonline.com It is particularly useful for its high capacity and gentle operating conditions, minimizing the risk of the impurity degrading during separation. tandfonline.com
Other methods, such as fractional distillation or sublimation, are generally applicable only if there is a significant difference in the boiling points or sublimation properties between the main component and the impurity, which is less likely for structurally similar compounds. slideshare.net Froth flotation, which separates materials based on their hydrophobicity, is another specialized technique that could theoretically be applied but is not standard practice for this type of impurity isolation. slideshare.net
Chromatographic Isolation Techniques (e.g., Preparative HPLC)
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Once Imazethapyr Impurity 10 has been isolated and purified, its precise chemical structure must be determined. This is accomplished using a suite of advanced analytical instruments that provide detailed information about the molecule's mass, elemental composition, and connectivity.
The coupling of Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for analyzing pesticide residues and impurities. nih.govfda.gov The LC system separates the components of a mixture, which are then introduced into the HRMS for accurate mass detection. emblasproject.org This is the preferred method for non-volatile compounds like Imazethapyr and its likely impurities. nih.gov
In a typical workflow, the isolated Impurity 10 is analyzed by LC-HRMS. The resulting data provides a high-resolution mass for the molecular ion. This mass is so accurate that it can distinguish between different combinations of atoms that might otherwise have the same nominal mass. For example, the difference in mass between Imazethapyr and Impurity 10 can reveal the nature of the structural modification (e.g., the addition or loss of a specific functional group). Further fragmentation of the ion within the mass spectrometer (MS/MS) provides structural clues by showing how the molecule breaks apart. nih.gov
The table below presents a hypothetical scenario comparing the HRMS data for Imazethapyr with a potential result for Impurity 10.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Difference (from Imazethapyr) | Plausible Structural Change |
|---|---|---|---|---|---|
| Imazethapyr | C₁₅H₁₉N₃O₃ | 289.14264 | 289.14260 | 0 | Reference |
| This compound (Hypothetical) | C₁₅H₁₇N₃O₄ | 303.12191 | 303.12185 | +13.97921 | Oxidation (+O) and loss of two hydrogens (-2H) |
LC-HRMS Applications for Impurity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive understanding of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for establishing the basic framework of this compound.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling. The integration of the signals reveals the relative number of protons of each type.
¹³C NMR: This experiment identifies the number of non-equivalent carbon atoms in the molecule and their chemical nature (e.g., aliphatic, aromatic, carbonyl). The chemical shift values are indicative of the functional groups attached to the carbon atoms.
A detailed analysis of the chemical shifts, integration values, and coupling constants from these 1D spectra allows for the initial proposal of the core molecular structure of the impurity.
To assemble the complete and accurate structure, two-dimensional NMR experiments are indispensable. These techniques reveal correlations between different nuclei, providing a detailed map of the molecular connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together fragments of the molecule by establishing proton-proton connectivities.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the molecular fragments identified by COSY and HSQC, allowing for the assembly of the complete carbon skeleton and the placement of functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This through-space correlation helps in assigning relative stereochemistry and understanding the three-dimensional arrangement of the atoms.
By systematically analyzing the data from these 2D NMR experiments, a definitive three-dimensional structure of this compound can be constructed.
1D NMR (1H, 13C) for Core Structure
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum with characteristic peaks corresponding to different functional groups. For this compound, the IR spectrum would be analyzed to confirm the presence of key functional groups such as carbonyls (C=O), amines (N-H), and alkyl groups (C-H), which are expected components based on the structure of the parent compound, imazethapyr.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3500-3300 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Amide/Carboxylic Acid) | 1760-1650 |
| C=N Stretch | 1690-1640 |
| C-N Stretch | 1350-1000 |
This table represents generalized expected absorption ranges and the actual values for this compound would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The presence of aromatic rings and double bonds in the expected structure of this compound would give rise to a characteristic UV-Vis spectrum. The wavelength of maximum absorbance (λmax) can aid in confirming the identity of the impurity. Furthermore, according to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance. This relationship allows for the development of a quantitative analytical method to determine the purity of a sample or to quantify the amount of this compound present.
X-Ray Crystallography for Absolute Stereochemistry (If applicable)
When a compound can be crystallized, X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including its absolute stereochemistry. This technique involves passing X-rays through a single crystal of the compound. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space. If a suitable crystal of this compound can be obtained, X-ray crystallography would offer unambiguous proof of its molecular structure and stereochemical configuration, serving as the ultimate confirmation of the structural elucidation performed by other spectroscopic methods.
Confirmation of Impurity 10 Identity Using Reference Standards
The final and crucial step in the identification of this compound is the comparison of its analytical data with that of a certified reference standard. evitachem.com A reference standard is a highly purified and well-characterized sample of the impurity. The identity of the isolated impurity is confirmed by demonstrating that it exhibits identical properties to the reference standard under the same analytical conditions.
This comparison typically involves co-injection in chromatographic systems like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where the impurity and the reference standard should have identical retention times. Additionally, their spectroscopic data (NMR, IR, MS, UV-Vis) must be superimposable. This rigorous comparison provides unequivocal confirmation of the identity of this compound.
| Analytical Technique | Parameter for Comparison |
| High-Performance Liquid Chromatography (HPLC) | Retention Time |
| Gas Chromatography (GC) | Retention Time |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants, and Spectra Overlay |
| Infrared (IR) Spectroscopy | Peak Positions and Relative Intensities |
| Mass Spectrometry (MS) | Molecular Ion and Fragmentation Pattern |
| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax) and Spectral Shape |
Formation Pathways and Origin of Imazethapyr Impurity 10
Process-Related Impurities: By-product Formation During Imazethapyr (B50286) Synthesis
The manufacturing process of Imazethapyr, like many complex organic syntheses, can lead to the formation of various by-products. These process-related impurities can originate from side reactions, the influence of reaction conditions, and the purity of starting materials.
Mechanistic Investigations of Side Reactions and Intermediates
The synthesis of Imazethapyr typically involves the reaction of 2-amino-2,3-dimethylbutanamide with a derivative of 5-ethyl-2,3-pyridinedicarboxylic acid. google.com One patented method describes the reaction of 5-ethylpyridine-2,3-dicarboxylic anhydride (B1165640) with 2-amino-2,3-dimethylbutyronitrile to form an intermediate, which is then hydrolyzed and cyclized to yield Imazethapyr. patsnap.com
During these multi-step syntheses, side reactions can occur. For instance, incomplete reactions or the presence of reactive intermediates can lead to the formation of impurities. One identified intermediate in a synthetic route is 5-ethyl-2,3-pyridinedicarboxylic acid anhydride. fao.org If this intermediate reacts with substances other than the intended aminobutanamide, or undergoes alternative cyclization or rearrangement pathways, impurities will be generated. Another patented method involves the hydrolysis of 2-[(1-nitrile-1,2-dimethylpropyl)-formamido]-5-ethylnicotinic acid to prepare Imazethapyr. google.com Incomplete hydrolysis or side reactions of the nitrile group could be a source of impurities.
Influence of Reaction Conditions on Impurity 10 Formation
The formation of impurities is highly sensitive to the conditions under which the synthesis is performed. Key parameters include temperature, pH, catalysts, solvent systems, and the stoichiometry of reagents.
Temperature: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired by-products. Conversely, some reactions require specific temperature control to ensure the desired product is favored.
pH: The pH of the reaction medium is crucial, particularly in steps involving cyclization and acidification. google.com For example, in the synthesis of Imazethapyr, adjusting the pH is a critical final step to obtain the product from its salt. google.com Improper pH control at this stage could lead to the incomplete precipitation of the active ingredient or the formation of salt-related impurities.
Catalysts: While catalysts are used to increase the rate and selectivity of a desired reaction, they can also catalyze side reactions if not chosen or used correctly. For example, palladium-catalyzed reactions are used in the synthesis of related compounds, and the efficiency of these catalysts can be influenced by various factors, potentially leading to by-products. researchgate.net
Solvent Systems: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and potentially favoring the formation of certain impurities.
Reagent Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant may lead to side reactions or remain as an unreacted impurity in the final product.
The following table summarizes the potential impact of reaction conditions on impurity formation:
| Reaction Condition | Potential Influence on Impurity Formation |
| Temperature | Higher temperatures can activate side reaction pathways. |
| pH | Affects ionization states and can lead to incomplete reactions or alternative cyclizations. |
| Catalysts | Improper selection or use can catalyze the formation of by-products. |
| Solvent Systems | Can alter reactant solubility and favor impurity-forming pathways. |
| Reagent Stoichiometry | An excess of a reactant can lead to side reactions or persist as an impurity. |
Role of Raw Material Purity in Impurity 10 Generation
The purity of the starting materials is a fundamental factor in controlling the impurity profile of the final product. Impurities present in the raw materials can be carried through the synthesis and contaminate the final product, or they can react to form new impurities. For example, the synthesis of Imazethapyr relies on starting materials like 5-ethyl-2,3-pyridinedicarboxylic acid. google.com If this raw material contains isomers or other related substances, these can be incorporated into the final product as impurities. The information on the formation of impurities in the manufacturing process of the related herbicide Imazapyr is considered proprietary. wa.gov
Degradation-Related Impurities: Pathways in Stability Studies
Imazethapyr can degrade under various environmental conditions, particularly through photolysis and hydrolysis, leading to the formation of degradation products that are considered impurities if present in the formulated product.
Photolytic Degradation Pathways Leading to Impurity 10 Formation
Photodegradation is a significant pathway for the breakdown of Imazethapyr. epa.gov Studies have shown that Imazethapyr degrades when exposed to light, with the rate of degradation being dependent on the wavelength of light and the pH of the solution. acs.orgacs.org The degradation is faster under UV light at 253.7 nm and at pH values greater than 4. acs.orgacs.org
Several photoproducts of Imazethapyr have been identified. acs.orgtandfonline.com While the specific identity of Impurity 10 is not known, it could be one of these photolytic degradants. The proposed photodegradation mechanism involves the cleavage and rearrangement of the Imazethapyr molecule. acs.org For example, one major transformation product identified in water is 5-ethyl-3-pyridine carboxylic acid ( CL 290084 ). publications.gc.ca Another study identified two metabolites, labeled A and B, during photodegradation. tandfonline.com The presence of substances like natural organic matter (NOM) or humic acids can decrease the rate of photodegradation due to light screening effects. acs.orgresearchgate.net
The half-life of Imazethapyr under photolytic conditions varies. In aqueous solutions, photolytic half-lives of 46-96 hours have been reported. epa.gov Another study found a half-life of 9.8 days in water. tandfonline.com On a soil surface, the photodegradation is slower, with a reported half-life of 24.6 days. tandfonline.com
Hydrolytic Degradation Mechanisms and Kinetic Studies
Imazethapyr is relatively stable to hydrolysis at neutral and acidic pH. tandfonline.comnih.gov However, slow hydrolysis can occur under alkaline conditions (pH 9). tandfonline.comnih.gov The degradation follows first-order kinetics. nih.gov
Kinetic studies have estimated the half-life of Imazethapyr due to hydrolysis at pH 9 to be 9.2 months. tandfonline.comnih.gov Another study calculated a half-life of 257 days (approximately 8.6 months) at pH 9 and 25°C after an initial one-month period. fao.org Given the slow rate of hydrolysis, it is considered a less significant degradation pathway compared to photolysis in environmental conditions. tandfonline.com However, over long storage periods, especially if the formulation is alkaline, hydrolytic degradation could contribute to the formation of Impurity 10.
The following table presents kinetic data for Imazethapyr degradation:
| Degradation Pathway | Condition | Half-life | Reference |
| Photolysis | Aqueous Solution | 46-96 hours | epa.gov |
| Photolysis | Water | 9.8 days | tandfonline.com |
| Photolysis | Soil Surface | 24.6 days | tandfonline.com |
| Hydrolysis | pH 9 | 9.2 months | tandfonline.comnih.gov |
| Hydrolysis | pH 9, 25°C | 8.6 months | fao.org |
Oxidative Degradation Processes
Impurity 10 as a Related Substance or Transformation Product
Imazethapyr Impurity 10 is classified as both a related substance and a potential transformation product.
Related Substance: In regulatory terms, an impurity is any component of a substance for pharmaceutical or chemical use that is not the defined active ingredient. As the methyl ester of Imazethapyr, Impurity 10 is structurally derived from the active ingredient and is therefore considered a "related substance." Its presence must be monitored and controlled to ensure the quality and safety of the final product.
Transformation Product: A transformation product is a substance resulting from a chemical or biological change of the parent compound following its application or during storage. The JMPR report's detection of the "methyl ester of imazethapyr" suggests it can be a transformation product. researchgate.net It can be formed post-synthesis through the mechanisms described above, such as interaction with formulation components during storage (a chemical transformation).
Analytical Methodologies for Detection and Quantification of Imazethapyr Impurity 10
Development and Optimization of Chromatographic Methods
The detection and quantification of Imazethapyr (B50286) and its impurities in various matrices rely heavily on chromatographic techniques. These methods are essential for ensuring product quality, monitoring environmental residues, and adhering to regulatory standards. The development of these methods focuses on achieving high sensitivity, selectivity, and efficiency.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Imazethapyr and its impurities due to its versatility and applicability to non-volatile and thermally sensitive compounds like imidazolinone herbicides. epa.govderpharmachemica.comepa.govppqs.gov.inmedchemexpress.comspkx.net.cnpharmaffiliates.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation for Imazethapyr and its related substances. epa.govderpharmachemica.compharmaffiliates.comjst.go.jpppqs.gov.in Method development involves the careful selection and optimization of the stationary phase, mobile phase composition, and other chromatographic parameters to achieve the desired separation.
Stationary Phase: C18 columns are frequently employed, offering a nonpolar stationary phase that effectively retains Imazethapyr and its impurities. derpharmachemica.comtsijournals.com Column dimensions and particle size are chosen to balance resolution and analysis time, with typical columns being 250 mm x 4.6 mm with a 5 µm particle size. derpharmachemica.comnih.gov
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with an acidic modifier) and an organic solvent like acetonitrile (B52724) or methanol. derpharmachemica.comtsijournals.comnih.gov The pH of the aqueous phase is a critical parameter; adjusting it with acids like phosphoric acid or formic acid to a low pH (e.g., 2.1) ensures that the carboxylic acid group of Imazethapyr and its acidic impurities are in their protonated, less polar form, leading to better retention and peak shape on the C18 column. nih.govherts.ac.uk Gradient elution is often used to separate compounds with a wider range of polarities. google.com
A typical RP-HPLC method for the analysis of Imazethapyr might use a mobile phase of acetonitrile and 0.1% orthophosphoric acid in a 30:70 (v/v) ratio. derpharmachemica.com Under these conditions, Imazethapyr has a retention time of approximately 8.9 minutes. derpharmachemica.com
Table 1: Example RP-HPLC Parameters for Imazethapyr Analysis
| Parameter | Conditions | Source |
| Instrument | Shimadzu HPLC with LC-20AT pump | derpharmachemica.com |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | derpharmachemica.com |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (30:70, v/v) | derpharmachemica.com |
| Flow Rate | 1.2 mL/min | derpharmachemica.com |
| Column Temp. | 30°C | derpharmachemica.com |
| Injection Vol. | 10 µL | derpharmachemica.com |
| Detector | UV at 254 nm | derpharmachemica.com |
Imazethapyr itself is a chiral molecule, existing as a racemic mixture of two enantiomers, with the R-isomer being the more biologically active form. researchgate.netnih.gov If "Imazethapyr Impurity 10" were a chiral compound, its enantiomers would have identical physical and chemical properties in a non-chiral environment, making them indistinguishable by standard RP-HPLC. researchgate.net However, their biological activities could differ significantly. researchgate.netvulcanchem.com
Chiral HPLC is necessary to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralcel OD-R and Chiralcel OJ, have proven effective for separating the enantiomers of Imazethapyr and other imidazolinone herbicides. researchgate.netncasi.org
Reversed-Phase Chiral HPLC: A Chiralcel OD-R column with a mobile phase of 50mM phosphate (B84403) buffer and acetonitrile can be used to separate the enantiomers of imazethapyr. ncasi.org
Normal-Phase Chiral HPLC: A Chiralcel OJ column with a mobile phase of n-hexane (containing 0.1% trifluoroacetic acid) and an alcohol can also resolve imazethapyr enantiomers. nih.govncasi.org A patent describes a preparative method using an OJ-H column with a mobile phase of n-hexane:isopropanol:trifluoroacetic acid (50:50:0.1) to prepare high-purity R-imazethapyr. nih.gov
The development of such methods is crucial for understanding the enantioselectivity in the environmental fate and toxicity of chiral impurities. ncasi.org
Ultra-High Performance Liquid Chromatography (UPLC), also referred to as UHPLC, utilizes columns with sub-2 µm particles to achieve significantly faster analysis times and higher resolution compared to conventional HPLC. google.com This technology is particularly advantageous for the simultaneous analysis of multiple herbicide residues, including Imazethapyr and its impurities, in complex matrices like livestock products or agricultural commodities. google.com
A study developing a method for seven imidazolinone herbicides in livestock products utilized UHPLC-MS/MS. google.com The method employed a gradient elution over a total run time of 15 minutes, demonstrating the speed and efficiency of UPLC for multi-residue analysis. google.com The enhanced sensitivity and resolution of UPLC systems make them ideal for detecting trace-level impurities.
The choice of detector is critical for the sensitivity and selectivity of the HPLC analysis.
UV/DAD: Ultraviolet (UV) and Diode Array Detectors (DAD) are the most common detectors for Imazethapyr analysis. nih.govresearchgate.net Imazethapyr has a UV absorbance maximum around 240-254 nm, which is typically used for detection. derpharmachemica.comnih.govnih.gov A DAD offers the advantage of collecting spectra across a range of wavelengths, which can help in peak identification and purity assessment. tsijournals.com
Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) provides superior selectivity and sensitivity, making it the gold standard for residue analysis. herts.ac.ukgoogle.comresearchgate.net MS detectors identify compounds based on their mass-to-charge ratio (m/z), and MS/MS provides even greater specificity through fragmentation analysis. herts.ac.ukgoogle.com This is invaluable for confirming the identity of trace-level impurities and for analysis in complex matrices where co-eluting interferences can be a problem with UV detection. herts.ac.uk For example, an LC-MS/MS method for four herbicides in peanuts reported a limit of quantification (LOQ) for Imazethapyr of 5.0 μg/kg. herts.ac.uk
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Gas Chromatography (GC) with Various Detectors (FID, NPD, MS, MS/MS)
While HPLC is more common for Imazethapyr analysis due to its low volatility, Gas Chromatography (GC) methods have also been developed. epa.govjst.go.jppublications.gc.ca These methods typically require a derivatization step to convert the non-volatile Imazethapyr and its acidic impurities into more volatile forms suitable for GC analysis.
A common derivatization agent is diazomethane (B1218177) or other methylating agents, which convert the carboxylic acid group to a methyl ester.
Detectors for GC:
Nitrogen-Phosphorus Detector (NPD): The NPD is highly sensitive to nitrogen-containing compounds like Imazethapyr, making it a suitable choice for selective detection. epa.gov
Mass Spectrometry (GC-MS and GC-MS/MS): As with HPLC, coupling GC to a mass spectrometer offers the highest level of confidence in identification and quantification. jst.go.jp GC-MS can operate in full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. A GC-MS method for imidazolinone herbicides identified characteristic fragment ions for the methylated derivative of Imazethapyr at m/z 275 (target ion), 243, and 205.
Table 2: Example GC-MS Parameters for Derivatized Imazethapyr Analysis
| Parameter | Conditions | Source |
| Instrument | Agilent GC-MS | |
| Derivatization | Methylation | |
| Oven Program | 70°C (1 min) -> 10°C/min to 150°C (5 min) -> 10°C/min to 280°C (2 min) | |
| Detector | Mass Spectrometer (EI, 70 eV) | |
| Detection Mode | Selected Ion Monitoring (SIM) | |
| Imazethapyr Ions (m/z) | 275 (Target), 243, 205 |
Supercritical Fluid Chromatography (SFC) in Impurity Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for impurity profiling in various industries, including pharmaceuticals and agrochemicals. numberanalytics.com It is particularly advantageous for the analysis of thermally labile and low to moderate molecular weight compounds. ijrpr.com The technique primarily utilizes supercritical carbon dioxide (CO2) as the mobile phase, which offers benefits such as low toxicity and environmental friendliness. numberanalytics.comnacalai.com
The properties of supercritical fluids, being intermediate between those of a liquid and a gas, allow for rapid and efficient separations. nacalai.comlibretexts.org The low viscosity of the mobile phase leads to a lower pressure drop across the analytical column, enabling faster analyses. libretexts.org Furthermore, the high diffusivity of supercritical fluids enhances resolution. libretexts.org
For impurity profiling, SFC can be coupled with various detectors, including mass spectrometry (MS), which provides high sensitivity and selectivity for the identification and quantification of impurities. ijrpr.comjasco-global.com The combination of SFC with MS is effective for distinguishing chiral isomers and other impurities from the main compound. jasco-global.com Method development in SFC often involves optimizing parameters such as the choice of co-solvent (modifier), temperature, and pressure to achieve the desired separation. numberanalytics.comuliege.be
Key Advantages of SFC for Impurity Profiling:
Speed: Faster analysis times compared to traditional HPLC. libretexts.org
Efficiency: High resolving power leading to better separation of complex mixtures. libretexts.org
Green Chemistry: Reduced use of organic solvents. shimadzu.com
Versatility: Applicable to a wide range of compounds, including chiral molecules. ijrpr.comjasco-global.com
Thin-Layer Chromatography (TLC) for Rapid Screening and Semi-Quantitative Analysis
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of pesticide residues. oup.comslideshare.netlongdom.org It is particularly valuable as a screening tool to quickly assess the presence of impurities in numerous samples simultaneously. oup.com
The principle of TLC is based on the differential migration of components of a mixture on a stationary phase (e.g., silica (B1680970) gel) under the influence of a mobile phase. longdom.org For pesticide analysis, after spotting the sample and standards on a TLC plate, the plate is developed in a suitable solvent system. slideshare.netslideshare.net Visualization of the separated spots can be achieved using various techniques, such as UV light or chemical reagents. slideshare.net
While TLC is primarily a qualitative technique, it can provide semi-quantitative results by comparing the size and intensity of the sample spots with those of known standards. oup.comlongdom.org Although it may have lower accuracy compared to methods like HPLC, its speed, simplicity, and minimal equipment requirements make it a useful tool for preliminary analysis and confirmation of results from other techniques like gas-liquid chromatography (GLC). oup.comiaea.org
Sample Preparation Techniques for Impurity 10 Analysis
Effective sample preparation is a crucial step in the analytical workflow to ensure accurate and reliable quantification of this compound. This process aims to extract the analyte of interest from the sample matrix and remove interfering substances.
Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction (SPE))
Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For imidazolinone herbicides like imazethapyr, LLE has been employed using solvents such as dichloromethane. jst.go.jp The process typically involves partitioning the analyte from an aqueous phase into an organic solvent. jst.go.jp
Solid-Phase Extraction (SPE) is a widely used and efficient technique for sample cleanup and concentration. hawach.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte or the impurities. hawach.com The analyte is then eluted with a suitable solvent. hawach.com For imazethapyr and its impurities, various SPE cartridges, such as C18 and strong anion exchange (SAX), have been utilized. epa.govderpharmachemica.com The choice of the SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix. nih.govanalis.com.my For instance, C18 cartridges are effective for retaining non-polar to moderately polar compounds from aqueous matrices. analis.com.my
A comparison of common extraction methods is presented in the table below:
| Extraction Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. jst.go.jp | Simple, well-established. | Can be time-consuming, requires large volumes of organic solvents. nih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. hawach.com | High recovery, good reproducibility, reduced solvent consumption. hawach.comanalis.com.my | Can be more expensive than LLE, requires method development for sorbent selection. nih.gov |
| Ultrasonic-Assisted Extraction | Uses ultrasonic waves to enhance extraction efficiency from solid samples. nih.gov | Faster extraction times, improved efficiency. nih.gov | May require specialized equipment. |
Matrix Effects and Sample Clean-up Procedures
The sample matrix can significantly influence the analytical results, leading to either suppression or enhancement of the analyte signal, a phenomenon known as the matrix effect . nih.govhpst.cz This is particularly relevant in complex matrices such as soil, plant tissues, and food products. jst.go.jpnih.gov For example, co-extracted substances like fatty acids can interfere with the analysis. nih.gov
To mitigate matrix effects, various sample clean-up procedures are employed after the initial extraction. These procedures aim to remove interfering components from the sample extract before instrumental analysis. Common clean-up strategies include:
Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It involves adding a small amount of sorbent material to the extract to remove specific interferences. nih.gov For instance, primary secondary amine (PSA) is used to remove organic acids and sugars. hpst.cz
Column Chromatography: Glass columns packed with materials like Celite and activated charcoal can be used to clean up extracts from plant samples. jst.go.jp
Filtration: Filtering the final extract through a membrane filter (e.g., 0.45 µm) helps to remove particulate matter before injection into the chromatographic system. jst.go.jp
The table below summarizes common clean-up sorbents and their applications:
| Sorbent | Target Interferences | Application Example |
| C18 | Non-polar interferences (e.g., fats) | Analysis of herbicides in fatty matrices. nih.gov |
| Primary Secondary Amine (PSA) | Organic acids, fatty acids, sugars | QuEChERS method for pesticide analysis. hpst.cz |
| Graphitized Carbon Black (GCB) | Pigments, sterols | Analysis of pesticides in pigmented fruits and vegetables. |
| Anhydrous Magnesium Sulfate | Residual water | Used in QuEChERS to remove water from the organic phase. nih.gov |
Derivatization Techniques for Improved Detection or Separation
Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability for various detectors. For imidazolinone herbicides, which are often polar and non-volatile, derivatization can be necessary for GC analysis.
A common derivatization reaction for compounds with carboxylic acid groups, like imazethapyr, is esterification . For instance, methylation using reagents like diazomethane can convert the carboxylic acid to its corresponding methyl ester. fao.orgepa.gov This process increases the volatility of the analyte, making it suitable for GC analysis. epa.gov
Validation of Analytical Methods for this compound
Validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. The validation process involves evaluating several key parameters as outlined by regulatory guidelines.
The main parameters for method validation include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. cipac.org This is often demonstrated by analyzing blank samples and spiked samples to show the absence of interfering peaks at the retention time of the analyte. cipac.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. jst.go.jp
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where the sample is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. derpharmachemica.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. derpharmachemica.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The following table provides typical acceptance criteria for method validation parameters in pesticide residue analysis:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.99 nih.gov |
| Accuracy (Recovery) | 70-120% nih.gov |
| Precision (RSD) | < 20% |
| LOQ | Must be at or below the required reporting level. derpharmachemica.com |
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In the context of this compound, the primary challenge is to resolve it from the active pharmaceutical ingredient (API), Imazethapyr, as they are isomers. axios-research.compharmaffiliates.com
High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. analis.com.myppqs.gov.inderpharmachemica.com The method's selectivity is demonstrated by achieving baseline separation between the peaks corresponding to Imazethapyr and Impurity 10 in a chromatogram. This is typically achieved by optimizing HPLC parameters such as:
Column Chemistry: Utilizing a column with appropriate stationary phase chemistry, such as a C8 or C18, provides the necessary resolving power. ppqs.gov.inderpharmachemica.com
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile) and the aqueous component (often a pH-adjusted buffer) is critical for achieving separation. analis.com.myppqs.gov.in The pH of the mobile phase is particularly important as Imazethapyr is an amphoteric molecule with two pKa values (2.1 and 3.9), meaning its charge and chromatographic behavior are pH-dependent. tsijournals.comnih.gov
Detector Wavelength: A UV detector set at a wavelength where both Imazethapyr and its impurity exhibit significant absorbance, such as 254 nm or 240 nm, is commonly used. ppqs.gov.inderpharmachemica.com
To confirm specificity, forced degradation studies are often performed. The Imazethapyr sample is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate potential degradation products. gavinpublishers.com The analytical method must then demonstrate that the peak for Impurity 10 is not subject to interference from any of these newly formed compounds. europa.eu
Linearity and Calibration Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. gavinpublishers.com For quantifying an impurity like Impurity 10, this is established by preparing a series of standard solutions at different concentrations and analyzing them.
A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentration of the analyte. The relationship is typically evaluated using a linear regression analysis. A high correlation coefficient (R²) value, generally greater than 0.99, is required to demonstrate linearity. nih.gov
The calibration range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For an impurity, this range must encompass the expected levels, typically from the Limit of Quantitation (LOQ) up to approximately 120% of the impurity's specification limit.
Table 1: Representative Linearity and Range Data for Imidazolinone Analysis
| Analyte | Technique | Concentration Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Imazethapyr | UHPLC-MS/MS | 0.25 - 50 µg/L | > 0.99 | nih.gov |
| Imazethapyr | HPLC-UV | 0.01 - 5.0 µg/mL | > 0.99 | derpharmachemica.com |
| Imazapyr | HPLC | 0.1 - 5 µg/mL | Not Specified, but linear | researchgate.net |
This data, while for the parent compound or related imidazolinones, is representative of the performance expected for a validated method for this compound.
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. derpharmachemica.com The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount added. For impurities, recovery is usually expected to be within 80-120%.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. chromatographyonline.com
Table 2: Representative Accuracy and Precision Data for Imidazolinone Analysis
| Analyte | Matrix | Spike Level | Average Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|---|
| Imazethapyr | Soybean Oil | 0.01 µg/mL | 89% | 1.73% | derpharmachemica.com |
| Imazethapyr | Soybean Oil | 0.1 µg/mL | 94% | 1.60% | derpharmachemica.com |
| Imazethapyr | Livestock Products | 0.01 mg/kg | 76.1 - 110.6% | Not Specified | nih.gov |
| Imazapyr | Soil | 0.1 - 5 µg/ml | 76 - 107% | Not Specified | researchgate.net |
The data presented illustrates the typical recovery and precision values achieved in the analysis of related compounds, which would be the target for a method quantifying this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com It is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. aloki.hu
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.com The LOQ is the concentration that produces an S/N ratio of about 10:1 and is the lowest point on the calibration curve. aloki.hu For an impurity method, the LOQ must be below the reporting threshold for that impurity.
Table 3: Representative LOD and LOQ Values for Imidazolinone Analysis
| Analyte | Technique | LOD | LOQ | Source |
|---|---|---|---|---|
| Imazethapyr | HPLC-UV | 0.003 µg/mL | 0.01 µg/mL | derpharmachemica.com |
| Imazethapyr | HPLC-DAD | 0.001 µg/mL | 0.01 µg/mL | jst.go.jp |
| Imazapyr | HPLC | 0.171 µg/ml | 0.511 µg/ml | researchgate.net |
| Imazethapyr | UHPLC-MS/MS | Not Specified | 0.01 mg/kg | nih.gov |
Robustness and Ruggedness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. researchgate.net For an HPLC method, robustness testing would involve making slight changes to parameters such as:
pH of the mobile phase
Mobile phase composition (e.g., varying the acetonitrile percentage)
Column temperature
Flow rate
Wavelength of detection
The method is considered robust if the results for specificity, accuracy, and precision remain within acceptable limits despite these minor changes. This ensures the method is transferable between different instruments and laboratories. The term ruggedness is often used interchangeably with robustness, though it can also refer to reproducibility under different conditions like different analysts or labs. chromatographyonline.comresearchgate.net
Stability of Solutions (Reference Standards and Samples)
Stability testing is performed to ensure that the standard solutions and the sample solutions remain unchanged during the course of the analysis. This is crucial for obtaining accurate and reliable results. Stability is evaluated by analyzing the solutions at various time intervals after preparation and comparing the results to those from freshly prepared solutions.
For Imazethapyr, stock solutions prepared in acetonitrile have been shown to be stable for up to 3 months when stored at -18°C. derpharmachemica.com Sample solutions for HPLC analysis may be stable for at least one week when stored at room temperature. epa.gov Similar stability studies would be required for this compound to establish appropriate storage conditions and the maximum allowable time between sample preparation and analysis. A study on Imazethapyr in various matrices found it to be stable for up to two years during frozen storage at -10°C to -20°C. publications.gc.ca
Control and Mitigation Strategies for Imazethapyr Impurity 10
Process Chemistry Optimization to Minimize Impurity 10 Formation
Controlling impurity formation at the source, within the chemical synthesis process itself, is the most efficient and cost-effective strategy. This involves a deep understanding of the reaction mechanisms and the factors that lead to the generation of undesired by-products like Impurity 10.
Rational Design of Synthesis Pathways to Avoid Impurity 10 Precursors
The formation of Imazethapyr (B50286) Impurity 10 is primarily due to the oxidation of the ethyl group on the pyridine (B92270) ring of either the Imazethapyr molecule itself or its precursors. A key strategy to prevent its formation is to meticulously control the purity of starting materials and intermediates.
The synthesis of Imazethapyr typically involves the condensation of a substituted pyridine derivative with an amin-imidazolinone intermediate. google.com One of the core precursors is 5-ethyl-2,3-pyridinedicarboxylic acid. If this precursor contains its hydroxylated analogue, 5-(1-hydroxyethyl)-2,3-pyridinedicarboxylic acid (Imazethapyr Impurity 9), this impurity will likely be carried through the synthesis to form Imazethapyr Impurity 10.
Strategies for avoiding precursors include:
Stringent Quality Control of Starting Materials: Implementing rigorous analytical testing on incoming batches of 5-ethyl-2,3-pyridinedicarboxylic acid to ensure the absence or minimal presence of its hydroxylated form is paramount.
Modification of Synthesis Conditions: The oxidation of the ethyl group can occur as a side reaction during the synthesis steps. Avoiding harsh oxidizing conditions, using milder reagents, and optimizing reaction temperatures can significantly reduce the in-situ formation of Impurity 10.
Alternative Synthesis Routes: Investigating alternative synthetic pathways that introduce the ethyl group at a later stage under non-oxidizing conditions could be a long-term strategy to design out the formation of this impurity.
Kinetic Studies for Reaction Monitoring and Control
Kinetic analysis of chemical reactions provides crucial insights into the rates of formation of both the desired product and unwanted impurities. By understanding the kinetics, reaction conditions can be fine-tuned to maximize the yield of Imazethapyr while minimizing the generation of Impurity 10.
If the rate of formation of Impurity 10 is significantly different from the rate of formation of Imazethapyr under various conditions, a kinetic model can be developed. This model would help in identifying the optimal parameters for the reaction.
| Parameter | Objective for Minimizing Impurity 10 | Rationale |
| Temperature | Identify a temperature range that favors the main reaction pathway over the oxidation side-reaction. | Reaction rates are highly dependent on temperature. The activation energy for the formation of Impurity 10 may be higher or lower than that for Imazethapyr. |
| Reaction Time | Determine the optimal reaction duration to achieve high conversion to Imazethapyr before significant amounts of Impurity 10 are formed. | Prolonged reaction times can sometimes lead to an increase in side products, especially if the desired product can be further converted to the impurity. |
| Catalyst Selection | Employ catalysts that selectively promote the desired condensation and cyclization reactions without promoting oxidation. | Catalysts can significantly alter reaction pathways and rates. |
| Reagent Concentration | Control the concentration of reactants to disfavor the pathway leading to Impurity 10. | The order of reaction with respect to different reactants can influence the product distribution. |
Kinetic studies on the adsorption of Imazethapyr have been conducted, indicating that the interaction with environmental matrices can be rapid. Similar detailed studies on its synthesis kinetics are essential for impurity control.
In-Process Analytical Monitoring for Impurity 10
To effectively control a process, real-time or near-real-time information on the composition of the reaction mixture is invaluable. In-process analytical monitoring allows chemists to track the formation of Imazethapyr and Impurity 10 as the reaction progresses.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. An analytical method can be developed to separate and quantify Imazethapyr, its precursors, and Impurity 10. By taking samples from the reactor at regular intervals, the manufacturing team can:
Confirm that the reaction is proceeding as expected.
Monitor the concentration of Impurity 10.
Make informed decisions to either stop the reaction at the optimal point or adjust process parameters if the impurity level exceeds a predefined threshold.
Modern HPLC systems, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS), offer rapid and highly sensitive analysis, making them suitable for in-process control. medchemexpress.com
Purification Techniques for Impurity 10 Removal from Imazethapyr Technical Material
Even with an optimized synthesis process, a certain amount of this compound may still be present in the crude product. Therefore, effective purification techniques are essential to produce Imazethapyr technical material that meets high-purity specifications. justdial.com The presence of the hydroxyl group in Impurity 10 increases its polarity compared to the parent Imazethapyr molecule, a key physical difference that can be exploited during purification.
Crystallization and Recrystallization Optimization
Crystallization is a fundamental purification method in the chemical industry, relying on the differential solubility of a compound and its impurities in a given solvent system. justdial.com The goal is to find conditions under which Imazethapyr crystallizes out of the solution, leaving the more soluble Impurity 10 behind in the mother liquor.
Optimization of crystallization involves the systematic study of:
Solvent Selection: A single solvent or a mixture of solvents must be chosen where Imazethapyr has lower solubility (especially at lower temperatures) compared to Impurity 10. The different polarity between the two molecules is the basis for this selection.
Temperature Profile: A controlled cooling profile is crucial. Rapid cooling can trap impurities within the crystal lattice, while a slow, optimized cooling rate allows for the formation of purer crystals.
Seeding: Introducing a small quantity of high-purity Imazethapyr crystals (seeding) to a supersaturated solution can initiate crystallization in a controlled manner, leading to a more uniform and pure product.
pH Adjustment: Since Imazethapyr is a carboxylic acid, the pH of the solution can significantly affect its solubility. Adjusting the pH during the crystallization process can be a powerful tool to enhance purification. A Chinese patent suggests that controlling the pH during acidification is a key step in obtaining a stable crystal form of Imazethapyr. google.com
Multiple recrystallization steps may be necessary to achieve the desired level of purity.
Chromatographic Purification Approaches (e.g., Preparative Chromatography)
For achieving very high purity or when crystallization is not sufficiently effective, chromatographic techniques are employed. Preparative HPLC is a scaled-up version of analytical HPLC designed to separate and collect quantities of a compound. ijcpa.in
This method separates components of a mixture based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the solvent moving through the column). ymcamerica.com
Principle of Separation: Given the higher polarity of this compound (due to its hydroxyl group) compared to Imazethapyr, a reversed-phase HPLC setup would be highly effective. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The less polar Imazethapyr will have a stronger affinity for the stationary phase and will be retained longer, while the more polar Impurity 10 will travel faster with the mobile phase and elute earlier.
Method Development: An analytical HPLC method is first developed to achieve a good separation (resolution) between Imazethapyr and Impurity 10. This method is then scaled up for preparative purposes. Key parameters for optimization include the choice of stationary phase, the composition of the mobile phase, flow rate, and column temperature. analis.com.my
Fraction Collection: As the separated compounds exit the column, a detector identifies them, and a fraction collector is used to collect the pure Imazethapyr fraction, while the fraction containing Impurity 10 is diverted to waste.
While highly effective, preparative chromatography can be more expensive and complex to operate on an industrial scale compared to crystallization. ijcpa.in Therefore, it is often used for producing high-purity reference standards or when stringent purity requirements cannot be met by other means.
Adsorption and Filtration Methods
Adsorption and filtration are widely used purification techniques in chemical manufacturing to remove unwanted impurities from liquid streams or final products. These physical separation processes can be highly effective for targeting specific contaminants based on their chemical and physical properties. While specific studies on the removal of this compound are not prevalent in public literature, the methods used to remove the parent compound, Imazethapyr, and other similar pesticide residues from aqueous solutions provide a strong basis for potential control strategies.
Adsorption involves the binding of molecules (the adsorbate) onto the surface of a solid material (the adsorbent). spinchem.com Activated carbon is a common adsorbent due to its high porosity and large surface area, which provides numerous sites for impurity molecules to attach. fileder.co.uk Research has demonstrated the effectiveness of various materials in adsorbing Imazethapyr, which could be extrapolated to its impurities.
Key Research Findings on Adsorbents for Imazethapyr:
Activated Carbon: Studies have shown that activated carbon is highly effective in removing Imazethapyr from water. researchgate.net The process is rapid, with one study noting that approximately 94% of Imazethapyr adsorption occurred within the first 10 minutes at a pH of 3. researchgate.net
Clay and Organoclays: Montmorillonite (B579905) clay has been studied for its ability to adsorb Imazethapyr. The adsorption process on montmorillonite was found to be pH-dependent and relatively slow, taking up to 240 minutes to reach completion. Modifying the clay with copper (Cu-montmorillonite) significantly increased the speed of adsorption.
Biosorbents: Low-cost, sustainable materials have also been investigated. Chitosan-bentonite biocomposites have shown potential for removing Imazethapyr, with removal efficiencies of up to 91.5% under optimal conditions. nih.gov Similarly, modified rice husks have been identified as a promising and effective low-cost adsorbent for Imazethapyr. researchgate.net
Filtration methods separate solids from fluids by passing the mixture through a filter medium that retains the solid particles. phenomenex.com These methods can be used to remove the adsorbent material (like activated carbon) after it has captured the impurity. spinchem.com Advanced filtration techniques, such as reverse osmosis, can also remove dissolved contaminants directly.
Reverse Osmosis (RO): This process uses a semi-permeable membrane to remove a wide range of dissolved contaminants, including pesticides and organic chemicals. fileder.co.ukespwaterproducts.com RO systems, often combined with activated carbon filters, can remove 97-99% of pesticides from water. netsolwater.com
Membrane Filtration: This technique employs membranes with specific pore sizes to separate particles based on size, offering precise and efficient removal of substances. phenomenex.com
Interactive Table 1: Comparison of Adsorbents for Imazethapyr Removal
| Adsorbent Material | Key Findings | Potential for Impurity 10 Removal | Source(s) |
| Activated Carbon | Very fast and effective sorption rate (94% in 10 min at pH 3). | High potential due to its broad-spectrum adsorption capabilities for organic molecules. | researchgate.net |
| Montmorillonite Clay | Adsorption is pH-dependent and slow (240 min); modification with copper enhances kinetics. | Moderate potential; effectiveness may depend on the chemical nature and charge of the impurity. | |
| Chitosan-Bentonite | High removal efficiency (up to 91.5%) under optimized conditions. | High potential as a sustainable and effective biosorbent. | nih.gov |
| Modified Rice Husk | Shows greater adsorption potential for Imazethapyr compared to untreated rice husk. | High potential as a low-cost and effective adsorbent. | researchgate.net |
Quality by Design (QbD) Principles in Impurity 10 Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical and chemical development. iajps.com It aims to ensure quality is built into a product by design, through a deep understanding of the product and the manufacturing process. nih.gov Applying QbD principles is crucial for effectively controlling impurities like this compound.
The core elements of a QbD approach to impurity control include:
Risk Assessment: This step identifies, analyzes, and evaluates potential sources of variability in the manufacturing process that could affect the formation and level of Impurity 10. nih.gov Tools like Ishikawa (fishbone) diagrams or Failure Mode and Effects Analysis (FMEA) can be used to link material attributes and process parameters to the formation of the impurity. nih.gov
Developing a Design Space: Through designed experiments (DoE), a multidimensional combination and interaction of input variables (e.g., temperature, pressure, reactant concentrations) is established that has been demonstrated to provide assurance of quality. chromatographyonline.com For Impurity 10, this means defining the process parameters that keep its formation and presence below a specified limit.
Implementing a Control Strategy: This strategy includes the controls on input materials, process parameters, and in-process checks necessary to ensure the process operates within the design space. nih.gov Modern informatics software can help visualize and track impurities throughout the synthetic process, aiding in the development of an effective control strategy. acdlabs.comacdlabs.com
Continuous Improvement: The process and its controls are monitored and updated throughout the product lifecycle to ensure consistent quality. iajps.com
By applying QbD, a manufacturer can move from a reactive "test-and-fix" model to a proactive model that prevents the formation of excess Impurity 10, ensuring the final product consistently meets quality standards.
Establishment of Specifications for Impurity 10 in Imazethapyr Products
Establishing clear and justified specifications for impurities is a fundamental aspect of quality control and regulatory compliance. A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria which are numerical limits, ranges, or other criteria for the tests described. fda.gov
The process for establishing a specification for this compound involves several key considerations:
Regulatory Framework: National and international bodies set limits for pesticide residues in food and water. dpi.qld.gov.auresearchgate.net In the United States, the EPA sets tolerances for the maximum amount of a pesticide allowed to remain in or on food. epa.gov In many other countries, these are known as Maximum Residue Limits (MRLs). epa.govfao.org Where no specific MRL is established for a commodity, a default MRL, often 0.1 ppm, may apply. publications.gc.ca
Residue Definition: Regulatory agencies define the residues of concern for a given pesticide. For Imazethapyr, the residue definition for risk assessment and MRL enforcement in many jurisdictions is the parent compound only. publications.gc.ca However, any impurity that is found to be of toxicological significance may need its own limit. dpi.qld.gov.aufao.org
Toxicological Assessment: The potential toxicity of an impurity is a primary factor in determining its relevance and acceptable limit. fao.org An impurity known to be unusually potent or to have toxicological concerns would require a much lower acceptance criterion than a less harmful one. fda.gov
Process Capability: The specification must be achievable by the manufacturing process under a state of control. Data from batches produced during development, guided by QbD principles, help establish a realistic and consistent limit. fda.gov
Analytical Method Capability: The limit set for an impurity must be no lower than the Limit of Quantification (LOQ) of a practical and validated analytical method. dpi.qld.gov.au
For a specific, identified impurity in a drug substance, guidelines in related industries can provide a reference. For example, the Center for Veterinary Medicine (CVM) suggests a limit of 0.50% for an identified impurity and 0.20% for an unidentified impurity in a drug substance, unless toxicological data warrant a different limit. fda.gov While pesticide regulations differ, this illustrates the principle of setting defined thresholds. The final specification for this compound would be a scientifically justified limit agreed upon with regulatory authorities, ensuring that any product released for sale is of acceptable quality and purity.
Impact of Imazethapyr Impurity 10 on Product Quality and Regulatory Compliance
Role of Reference Standards in Impurity Analysis for Regulatory Compliance
The control of impurities in agricultural chemical products is a critical aspect of ensuring product quality, safety, and efficacy. For the herbicide Imazethapyr (B50286), the presence of impurities, such as Imazethapyr Impurity 10, is carefully monitored to meet stringent regulatory standards worldwide. The foundation of this control is the use of highly characterized reference standards, which are indispensable tools in analytical chemistry for achieving accurate and reproducible results.
Reference standards are materials of a known and high purity that serve as a benchmark in qualitative and quantitative analyses. publications.gc.ca In the context of pesticide manufacturing, these standards are essential for the identification and quantification of impurities that may arise during the synthesis of the active ingredient or through degradation during storage. lgcstandards.com Regulatory bodies mandate the analysis of technical grade active ingredients to identify and quantify any impurities present above specified thresholds. ppqs.gov.inppqs.gov.in For Imazethapyr, technical grade products must meet defined purity levels, with maximum limits set for associated impurities. ppqs.gov.inppqs.gov.in
Certified Reference Materials (CRMs) represent the highest class of reference standards. They are produced by accredited manufacturers following rigorous international protocols such as ISO 17034 and ISO/IEC 17025. lgcstandards.comfao.orgcpachem.comlgcstandards.com These CRMs are accompanied by a certificate of analysis that documents the certified property value (e.g., purity), its uncertainty, and its metrological traceability. fao.orgfishersci.com The use of CRMs is fundamental for:
Method Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for impurity profiling must be validated to prove they are fit for purpose. analis.com.myderpharmachemica.com Reference standards of impurities like this compound are used to determine key validation parameters, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). analis.com.myderpharmachemica.com
Instrument Calibration: Reference standards are used to create calibration curves, which allow the signal from an analytical instrument to be converted into a precise concentration of the impurity in a sample. sigmaaldrich.com
Quality Control: Laboratories use reference standards as quality control tools to ensure their measurement systems are performing correctly and that the results generated are reliable and comparable over time. nih.gov
The availability of a specific reference standard for this compound, as detailed in Table 1, enables manufacturers and regulatory laboratories to accurately quantify its presence in Imazethapyr products.
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Source(s) |
|---|---|---|
| Catalogue Number | AR-I01333 | axios-research.com |
| Molecular Formula | C₁₅H₁₉N₃O₃ | axios-research.com |
| Molecular Weight | 289.34 | axios-research.com |
| CAS Number | Not Available | axios-research.com |
This interactive table provides known details for the this compound reference standard. Data is based on commercially available information.
The process of quantifying an impurity like this compound using an analytical technique such as HPLC fundamentally relies on comparing the response of the unknown sample against the response of the certified reference standard. ppqs.gov.in A typical analytical method validation for an Imazethapyr impurity would involve using the reference standard to establish performance characteristics, as illustrated in Table 2.
Table 2: Role of Reference Standards in Analytical Method Validation for Impurity Quantification
| Validation Parameter | Role of Reference Standard (e.g., this compound) | Typical Finding for Imazethapyr Analysis | Source(s) |
|---|---|---|---|
| Specificity/Selectivity | Used to confirm that the analytical method can distinguish the impurity from the active ingredient and other components. | The chromatographic method successfully separates the impurity peak from the Imazethapyr peak. | derpharmachemica.comppqs.gov.in |
| Linearity | A series of dilutions of the reference standard are analyzed to demonstrate a proportional relationship between concentration and instrument response. | Linear range established from 0.01 to 5.0 µg/mL with a high coefficient of determination (R² > 0.99). | analis.com.myderpharmachemica.com |
| Accuracy (Recovery) | A known amount of the reference standard is added (spiked) into a blank sample matrix and analyzed to determine the percentage recovered by the method. | Average recoveries for Imazethapyr in various matrices are typically between 87% and 94%. | derpharmachemica.com |
| Precision (Repeatability) | The same reference standard solution is analyzed multiple times to assess the closeness of the results, reported as Relative Standard Deviation (%RSD). | RSD values for retention time and peak area are typically below the accepted limits, indicating good precision. | analis.com.my |
| Limit of Quantification (LOQ) | The reference standard is used to determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. | LOQ for Imazethapyr analysis has been reported at 0.01 µg/g. | derpharmachemica.com |
This interactive table outlines how a reference standard is crucial for validating an analytical method for impurity analysis, with example findings from studies on Imazethapyr.
Future Directions and Emerging Research in Imazethapyr Impurity 10 Studies
Development of Novel and Greener Synthetic Routes for Imazethapyr (B50286) with Reduced Impurity 10 Formation
The chemical synthesis of Imazethapyr, an imidazolinone herbicide, is a multi-step process that can lead to the formation of various impurities. fao.org The primary goal in the synthesis of Imazethapyr was to create a herbicide effective against a wide range of weeds while minimizing harm to crops. Traditional synthetic methods, while effective, often involve the use of hazardous reagents and can generate undesirable by-products, including Impurity 10.
Catalytic Processes: The use of novel catalysts to improve reaction selectivity and reduce the formation of impurities.
Solvent-Free Reactions: Mechanochemistry and other solvent-free techniques are being investigated to reduce environmental impact and simplify purification processes. mdpi.com
Alternative Starting Materials: Research into more sustainable and readily available starting materials to replace traditional precursors.
One approach to greener synthesis involves the use of biocatalysts or enzymes to carry out specific chemical transformations with high selectivity, thereby minimizing the formation of unwanted by-products. Another avenue of research is the application of flow chemistry, which allows for precise control over reaction conditions, leading to higher yields and purity.
The development of nano-herbicides is also a promising area. These formulations can offer improved weed control and may reduce the environmental footprint of the herbicide. researchgate.netresearchgate.net
Advancements in Automated and High-Throughput Analytical Methodologies
The detection and quantification of Imazethapyr and its impurities are critical for quality control and regulatory compliance. Traditional analytical methods can be time-consuming and labor-intensive. gcms.cz Therefore, there is a significant push towards the development of automated and high-throughput analytical methodologies.
These advanced methods aim to increase sample throughput, reduce analysis time, and improve the accuracy and precision of results. Key advancements include:
Robotic Sample Preparation: Automated systems for sample extraction, cleanup, and dilution significantly reduce manual labor and the potential for human error. lctech.deacs.orgnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, for instance, can be automated for high-throughput analysis of pesticide residues. lctech.deresearchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer faster separation times and higher resolution compared to conventional HPLC, enabling the rapid analysis of complex mixtures. nih.govconicet.gov.ar
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide high sensitivity and selectivity for the identification and quantification of trace-level impurities. sterlingpharmasolutions.com These techniques are invaluable for characterizing unknown impurities and confirming their structures.
Biosensors: The development of biosensors offers a rapid and cost-effective screening tool for the detection of pesticides and their metabolites. nih.gov
A notable development is the "QuEChERSER" mega-method, which combines QuEChERS-based extraction with UHPLC-MS/MS and automated solid-phase extraction cleanup for the high-throughput analysis of a wide range of chemical contaminants in food matrices. acs.orgnih.govacs.org
Application of Chemoinformatics and Computational Chemistry for Impurity Prediction and Characterization
Chemoinformatics and computational chemistry are increasingly being used to predict the formation of impurities during synthesis and to aid in their characterization. scispace.com These in silico approaches can save significant time and resources by providing insights into potential impurities before they are even synthesized.
Key applications in the context of Imazethapyr Impurity 10 include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be used to estimate the likelihood of formation of specific impurities based on the reaction conditions and the structures of the reactants. researchgate.net
Reaction Pathway Analysis: Computational tools can be used to model the reaction pathways of Imazethapyr synthesis, helping to identify potential side reactions that could lead to the formation of Impurity 10.
Spectroscopic Prediction: Computational methods can predict the spectroscopic properties (e.g., NMR, MS) of potential impurities, which can then be compared with experimental data to confirm their identity.
Toxicity Prediction: In silico models can be used to predict the potential toxicity of impurities, which is crucial for risk assessment and regulatory purposes. researchgate.net
By integrating chemical structure information with data from public databases, chemoinformatics can help prioritize chemicals for further evaluation and hazard identification. nih.gov This approach has been successfully used to select pesticides for carcinogenicity evaluation. nih.gov
Standardization of Impurity Profiling and Reference Standards Across Global Markets
Ensuring the consistency and quality of Imazethapyr products across different global markets requires the standardization of impurity profiling methods and the availability of high-quality reference standards. sigmaaldrich.comsigmaaldrich.com
Key aspects of standardization include:
Harmonized Analytical Methods: The adoption of standardized analytical methods for impurity profiling ensures that results are comparable across different laboratories and regulatory agencies.
Certified Reference Materials (CRMs): The availability of certified reference materials for Imazethapyr and its impurities, including Impurity 10, is essential for accurate quantification and method validation. sigmaaldrich.comfujifilm.com These standards should be traceable to international standards. sigmaaldrich.com
Regulatory Alignment: Collaboration between regulatory bodies in different countries is needed to establish common limits for impurities and to harmonize testing requirements.
Proficiency Testing Schemes: Participation in proficiency testing programs allows laboratories to assess their performance and ensure the reliability of their results. lgcstandards.com
Several organizations provide pesticide reference materials, including certified reference materials that are crucial for accurate and traceable results in food and environmental analysis. sigmaaldrich.comsigmaaldrich.comlgcstandards.comaxios-research.comlgcstandards.com
Table of Compounds
Q & A
Q. What are the critical physicochemical properties of Imazethapyr Impurity 10, and how do they influence analytical method selection?
this compound is a synthetic byproduct with structural similarity to the parent compound. Key properties include solubility in polar solvents (e.g., methanol, acetonitrile), UV absorbance characteristics, and thermal stability under chromatographic conditions. These properties necessitate reversed-phase high-performance liquid chromatography (HPLC) or ultra-HPLC (UHPLC) for separation, coupled with UV detection (e.g., 220–254 nm). Method selection should account for pKa values and logP to optimize mobile-phase conditions .
Q. What standardized protocols are recommended for quantifying this compound in drug substances?
Quantification should follow ICH Q2(R1) validation guidelines, including specificity, linearity (R² ≥ 0.995), accuracy (recovery 98–102%), and precision (RSD ≤ 2%). Spiking studies with synthetically prepared impurities are essential to demonstrate method specificity, as outlined in ICH Q3A/B. For trace-level detection (<0.1%), mass spectrometry (LC-MS/MS) is preferred to enhance sensitivity and selectivity .
Q. How are stability studies designed to assess this compound under varying storage conditions?
Stability studies should follow ICH Q1A guidelines, including forced degradation (acid/base hydrolysis, oxidation, thermal stress) to identify degradation pathways. Accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) are used to monitor impurity formation. Data analysis must distinguish process-related impurities from degradation products using mass spectral fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data in impurity profiling, such as inconsistent retention times or mass spectral matches?
Contradictions often arise from matrix effects, co-eluting impurities, or instrument variability. Solutions include:
- Orthogonal methods : Compare results from HPLC, UHPLC, and capillary electrophoresis.
- Advanced spectral deconvolution : Use software tools (e.g., MassHunter, XCMS) to isolate overlapping peaks.
- Synthetic confirmation : Prepare reference standards of suspected impurities for direct comparison. Document discrepancies in method transfer reports and validate adjustments under Good Laboratory Practice (GLP) .
Q. What experimental design strategies optimize the detection of low-abundance impurities in complex matrices?
Implement Quality by Design (QbD) principles:
- Factorial design : Screen variables (pH, column temperature, gradient slope) to identify critical method parameters.
- Design of Experiments (DoE) : Use software (e.g., MODDE, JMP) to model interactions and define the analytical design space.
- In-silico toxicity prediction : Apply tools like DEREK or TOPKAT to prioritize impurities with potential mutagenic or carcinogenic risks .
Q. How do regulatory thresholds (e.g., ICH identification thresholds) impact impurity characterization workflows?
ICH Q3A/B mandates identification of impurities exceeding 0.1% (for drug substances) or 0.15% (for products). Workflows include:
- Threshold-driven analysis : Use tiered testing, where impurities above thresholds undergo full structural elucidation (NMR, HRMS).
- Regulatory alignment : Ensure method validation includes spike-recovery experiments at the identification threshold to confirm sensitivity. Discrepancies between lab results and regulatory expectations require justification via stress-testing data and historical batch analysis .
Q. What methodologies validate the absence of isomeric impurities in this compound?
Isomeric impurities require chiral separation techniques:
- Chiral HPLC : Use columns with cyclodextrin or cellulose-based stationary phases.
- Circular dichroism (CD) : Confirm enantiomeric purity via CD spectra.
- Nuclear Overhauser Effect (NOE) NMR : Differentiate isomers through spatial proximity of protons. Method validation must include enantiomeric resolution (Rs ≥ 1.5) and robustness testing with temperature/flow variations .
Methodological Guidelines
- Data Integrity : Maintain raw chromatograms, spectral data, and meta-data (e.g., instrument logs) in indexed repositories for audit trails .
- Regulatory Compliance : Align impurity limits with USP/EP monographs and ICH guidelines. For novel impurities, submit structural elucidation reports to regulatory agencies .
- Collaborative Validation : Cross-validate methods with independent labs to ensure reproducibility, especially for trace-level quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
